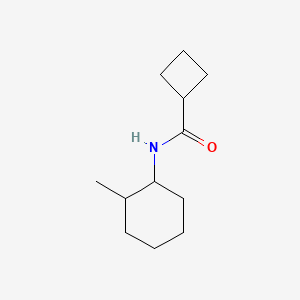
N-(2-methylcyclohexyl)cyclobutanecarboxamide
Descripción general
Descripción
N-(2-methylcyclohexyl)cyclobutanecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist, binding to the receptor and inhibiting its activity. This leads to the dissociative and hallucinogenic effects of the drug. The exact mechanism of action of this compound on the NMDA receptor is still not fully understood and requires further research.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to euphoria and mood enhancement. This compound also has analgesic properties and has been used to treat chronic pain in animal models. However, prolonged use of this compound can lead to neurotoxicity and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methylcyclohexyl)cyclobutanecarboxamide in lab experiments include its potency, selectivity, and ability to cross the blood-brain barrier. This compound can be used to study the role of NMDA receptors in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential for abuse and illegal status in many countries.
Direcciones Futuras
Future research on N-(2-methylcyclohexyl)cyclobutanecarboxamide could focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. This compound could also be used as a tool to study the mechanisms of action of NMDA receptors and their role in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for neurotoxicity and cognitive impairment.
Aplicaciones Científicas De Investigación
N-(2-methylcyclohexyl)cyclobutanecarboxamide has shown potential in scientific research as a tool to study the mechanisms of action of NMDA receptors, which are involved in learning, memory, and synaptic plasticity. This compound has been found to bind to the NMDA receptor and block its activity, leading to dissociative effects. This property of this compound has been used to study the role of NMDA receptors in various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-5-2-3-8-11(9)13-12(14)10-6-4-7-10/h9-11H,2-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHWVQFMVJVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



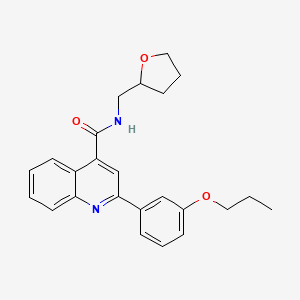
![N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263522.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263530.png)
![2-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B4263531.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4263538.png)
![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263549.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263554.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)
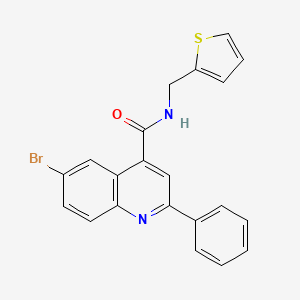

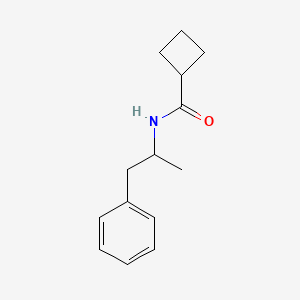
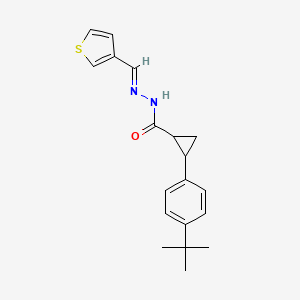
![3-{[(2-methylcyclohexyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263602.png)